molecular formula C5H8ClN3O3 B2764011 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride CAS No. 2126162-19-2

2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride

Cat. No.: B2764011
CAS No.: 2126162-19-2
M. Wt: 193.59
InChI Key: ITMTUAHWAQUVTP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride (CAS: 1450828-63-3) is a triazole-containing carboxylic acid derivative with the molecular formula C₅H₇N₃O₃·HCl (molecular weight: 193.60 when including HCl). It is characterized by a hydroxyl group (-OH) at the α-position and a 1,2,4-triazole moiety at the β-position of the propanoic acid backbone . Key properties include:

  • Purity: ≥99%
  • Physical State: White crystalline solid
  • Density: ~1.62 g/cm³ (predicted)
  • Storage: Requires refrigeration at 2–8°C
  • Applications: Primarily used as a synthetic intermediate in agrochemicals (e.g., Prothioconazole impurity 10) and pharmaceutical research .

Properties

IUPAC Name

2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3.ClH/c9-4(5(10)11)1-8-3-6-2-7-8;/h2-4,9H,1H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMTUAHWAQUVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-19-2
Record name 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid can be achieved through the reaction of gluconic acid with nitric acid . This reaction involves specific conditions that ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the reaction’s outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications Purity Source
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride -OH, -1,2,4-triazole, HCl C₅H₈ClN₃O₃ 193.60 Agrochemical impurity, drug synthesis 99%
3-(1H-1,2,4-Triazol-1-yl)propanoic acid -1,2,4-triazole (no hydroxyl) C₅H₇N₃O₂ 141.13 Organic synthesis intermediate 97%
2-Chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid -Cl, -1,2,4-triazole C₅H₆ClN₃O₂ 175.57 Discontinued; former research reagent N/A
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride -NH₂, -1,2,4-triazole, HCl C₅H₁₀Cl₂N₄O₂ 237.07 Biochemical studies 95%
Methyl 3-(1H-1,2,3-triazol-5-yl)propanoate -COOCH₃, -1,2,3-triazole C₆H₉N₃O₂ 155.16 Catalysis research 95%

Functional and Reactivity Comparisons

Hydroxyl Group Influence

The hydroxyl group in the target compound enhances water solubility compared to non-hydroxylated analogues like 3-(1H-1,2,4-triazol-1-yl)propanoic acid. However, this group also increases susceptibility to oxidation, necessitating strict storage conditions (2–8°C) , unlike the methyl ester derivative (), which is more stable at room temperature.

Acidic Properties

The hydrochloride salt form of the compound increases its acidity (pKa ~2–3) compared to the free acid form (pKa ~4–5 for non-salt analogues), making it more reactive in nucleophilic substitution reactions . In contrast, the 2-chloro analogue () exhibits stronger electrophilicity due to the chlorine substituent but has been discontinued due to stability issues .

Biological Activity

2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride (CAS No. 1450828-63-3) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C5_5H7_7N3_3O3_3
  • Molecular Weight : 157.13 g/mol
  • Purity : ≥95%
  • IUPAC Name : 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
  • Structure : The compound features a triazole ring which is significant for its biological activity.

Biological Activity Overview

The biological activity of 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride has been investigated in various studies focusing on its antimicrobial, anti-inflammatory, and immunomodulatory properties.

Antimicrobial Activity

Research indicates that derivatives of the triazole class exhibit significant antimicrobial properties. In particular:

  • Compounds similar to 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid have shown effectiveness against various bacterial strains.
  • A study demonstrated that triazole derivatives could inhibit the growth of specific pathogens at concentrations as low as 100 µg/mL with low toxicity to human peripheral blood mononuclear cells (PBMCs) .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • In vitro studies revealed that it can modulate cytokine release (e.g., TNF-α, IL-6) in PBMC cultures stimulated by lipopolysaccharides (LPS). The results showed that certain derivatives significantly inhibited TNF-α and IFN-γ release while promoting IL-10 production .

Immunomodulatory Activity

The immunomodulatory potential of the compound was assessed through its effects on lymphocytes and monocytes:

  • The presence of specific substituents on the triazole ring influenced its ability to modulate immune responses. For instance, compounds with 2-pyridyl substituents exhibited enhanced inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Evaluation of Triazole DerivativesLow toxicity in PBMCs; significant inhibition of TNF-α and IL-6; promotes IL-10 production.
Antimicrobial ActivityEffective against bacterial strains at low concentrations; compounds demonstrated lower antibacterial activity compared to their methacrylic acid analogs.
Structural AnalysisIdentified structural relationships affecting biological activity; compounds with double bonds in the acid chain showed enhanced efficacy.

Q & A

Q. What are the established synthetic routes for 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydroxylamine hydrochloride and potassium hydroxide are used under reflux conditions to introduce the triazole moiety into the propanoic acid backbone . Key parameters include:

  • Reaction time : Prolonged reflux (4+ hours) ensures complete substitution .
  • Base selection : Strong bases like KOH facilitate deprotonation and nucleophilic attack .
  • Stoichiometry : A 3:1 molar ratio of hydroxylamine hydrochloride to precursor improves yield .
    For analogous triazole-containing compounds, coupling agents (e.g., triethylamine) are often used to neutralize HCl byproducts and stabilize intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the triazole ring integration and hydroxypropanoic acid backbone .
  • HPLC : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity, especially for detecting unreacted precursors .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C5_5H7_7N3_3O3_3·HCl, MW 193.59) and fragmentation patterns .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves and goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl gas .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis .

Q. How can researchers design initial experiments to assess the compound’s biological activity while minimizing resource expenditure?

Adopt a Design of Experiments (DOE) framework:

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., concentration, exposure time) .
  • Response surface methodology (RSM) : Optimize dose-response curves with minimal trials .
  • Positive controls : Include reference compounds (e.g., antiproliferative agents) to validate assay sensitivity .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in biological activity data across different cell lines or model organisms?

  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to account for variability .
  • Mechanistic studies : Use isotopic labeling or knock-out models to isolate metabolic pathways influencing activity disparities .
  • Dose recalibration : Adjust EC50_{50} values based on cell-line-specific uptake efficiency .

Q. How can computational chemistry tools be integrated with experimental approaches to improve reaction design and mechanistic understanding?

  • Reaction path search algorithms : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental condition optimization .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents or catalysts for novel derivatives .
  • In silico docking : Screen for potential biological targets by simulating interactions with the compound’s 3D structure .

Q. What advanced separation techniques are suitable for purifying stereoisomers or derivatives of this compound?

  • Chiral chromatography : Use cellulose-based columns to resolve enantiomers .
  • Membrane technologies : Nanofiltration membranes with MWCO ~200 Da separate monomers from oligomeric byproducts .
  • Countercurrent chromatography (CCC) : Leverage polarity gradients for large-scale purification without solid-phase degradation .

Q. How should researchers approach the optimization of catalytic systems for large-scale synthesis while maintaining stereochemical control?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Heterogeneous catalysis : Immobilized enzymes or metal-organic frameworks (MOFs) enhance regioselectivity and recyclability .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

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